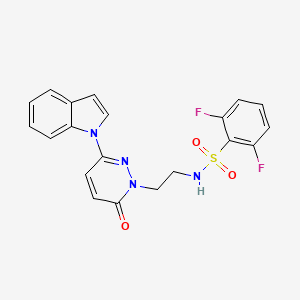
N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains an indole moiety. Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Many methods frequently start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The indole ring system is one of the most abundant and important heterocycles in nature . It is found in a hugely diverse array of biologically significant natural compounds .Chemical Reactions Analysis
The strategies for the synthesis of indoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Indole derivatives can exhibit a wide range of properties due to the versatility of the indole ring system .Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Properties
Synthetic Approaches
Research has explored various synthetic routes to access complex sulfonamide derivatives, including the target compound. These pathways often involve key steps such as cyclization, electrophilic fluorination, and N-dealkylation, leveraging the reactivity of indole and sulfonamide functionalities for structural elaboration. For instance, methods to directly convert indoles to difluoro-oxindoles via electrophilic fluorination highlight the versatility of sulfonamides in synthetic organic chemistry (Lim et al., 2012)[https://consensus.app/papers/conversion-indoles-33difluoro2oxindoles-fluorination-lim/163ebf0d005e52deac8f9afeefec3b70/?utm_source=chatgpt].
Chemical Transformations
The compound's structure offers various handles for chemical transformations, including N-demethylation reactions using N-fluorobenzenesulfonimide as an oxidant, showcasing the compound's potential for further derivatization and application in complex organic syntheses (Yi et al., 2020)[https://consensus.app/papers/coppercatalyzed-radical-ndemethylation-amides-using-yi/a2b44e086c0d564c893ea7926a1c10fd/?utm_source=chatgpt].
Biological Applications
Antimicrobial and Antitumor Activities
Sulfonamide derivatives have been evaluated for their potential biological activities, including antimicrobial and antitumor effects. Studies have shown that certain sulfonamide compounds exhibit promising activity against various bacterial and fungal pathogens, as well as cytotoxic effects against tumor cell lines, suggesting the utility of the compound in developing new therapeutic agents (Hassan, 2013)[https://consensus.app/papers/synthesis-antibacterial-antifungal-activity-some-hassan/135328efc8d956dbb39192250561b9d9/?utm_source=chatgpt].
Direcciones Futuras
The field of indole synthesis still has room for improvement . In particular, the substitution pattern around the six-membered ring is notably less complex in synthetic indoles than in naturally occurring ones . Therefore, developing new synthetic approaches to indoles, especially those that can introduce more complex substitution patterns, is a promising direction for future research .
Propiedades
IUPAC Name |
2,6-difluoro-N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O3S/c21-15-5-3-6-16(22)20(15)30(28,29)23-11-13-26-19(27)9-8-18(24-26)25-12-10-14-4-1-2-7-17(14)25/h1-10,12,23H,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCVEDSUMZQEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CCNS(=O)(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

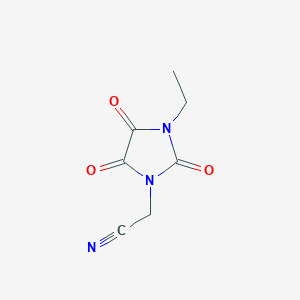
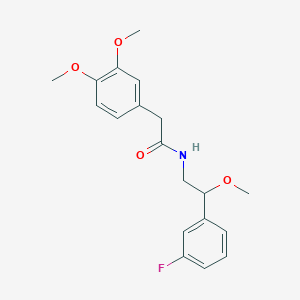
![3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid](/img/structure/B2922907.png)
![4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2922911.png)
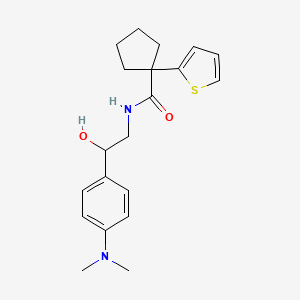
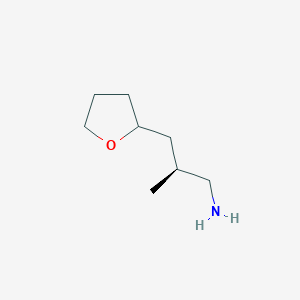
![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyridine-2-carboxylate](/img/structure/B2922915.png)
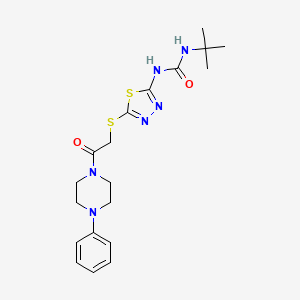
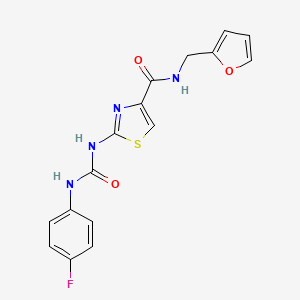
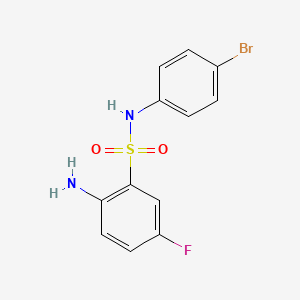
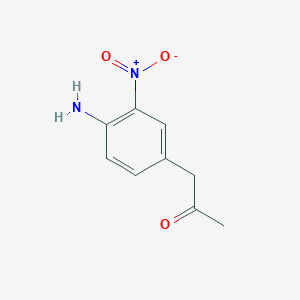
![3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2922921.png)
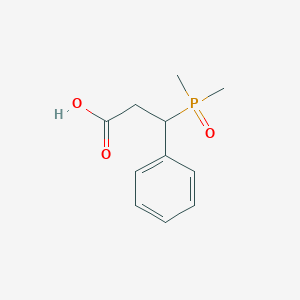
![N~2~-(3-chlorobenzyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B2922923.png)